1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide

Description

Historical Context and Discovery

The development of this compound emerges from the rich historical progression of diazaphospholidine chemistry, which began gaining significant attention in the late 1990s when researchers discovered that diazaphospholenes could serve as precursors to diazaphosphenium cations. The foundational work in this field traces back to the independent reports by Fleming and Hutchins in 1972, who first described N-heterocyclic phosphenium cations, establishing the groundwork for understanding cationic, divalent phosphorus(III) species. This early research revealed that these compounds possess both a lone pair of electrons and a vacant p-orbital, endowing them with ambiphilic character that allows them to function as both Lewis acids and Lewis bases.

The evolution toward more complex diazaphospholidine structures gained momentum through the extensive studies conducted by Gudat in the early 2000s, who systematically investigated the structure and reactivity of diazaphospholenes and provided comprehensive reviews of their properties. Gudat's pioneering research revealed that diazaphospholenes possess six-π-electron delocalization within their five-membered ring systems, though achieving this electronic configuration requires the involvement of σ*(P–X)-antibonding orbitals, which reduces the bond order of the P–X bond while transferring additional negative charge to the X-atom. This fundamental understanding of electronic structure and bonding patterns provided the theoretical framework necessary for designing more sophisticated derivatives like this compound.

The specific development of bulky diisopropylphenyl-substituted variants represents a more recent advancement in the field, driven by the recognition that steric bulk around the phosphorus center can dramatically influence both the stability and reactivity of these heterocycles. The synthesis of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide, as reported in crystallographic studies, demonstrated that these sterically demanding substituents force the five-membered ring to adopt specific conformational arrangements, such as half-chair conformations, which significantly impact the compound's overall properties. The creation date listed in chemical databases indicates that systematic study of this particular compound began around 2007, with continuous modifications and improvements documented through 2025.

IUPAC Nomenclature and Structural Identity

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its complex molecular architecture. The official IUPAC name is 1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidin-2-ium 2-oxide, which systematically accounts for each structural component within the molecule. This nomenclature explicitly identifies the diazaphospholidine core as a five-membered heterocycle containing two nitrogen atoms and one phosphorus atom, with the phosphorus center existing in a formal oxidation state that creates a cationic species balanced by the oxide functionality.

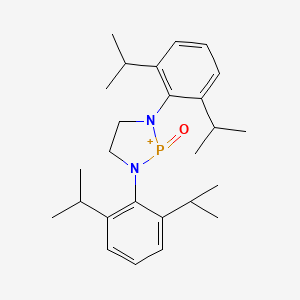

The molecular structure exhibits several critical identifying features that distinguish it from related compounds in the diazaphospholidine family. The compound possesses the molecular formula C₂₆H₃₉N₂OP, indicating a substantial molecular framework built around the central heterocyclic core. The phosphorus atom occupies a tetrahedral coordination environment, being ligated by the chelating diamine framework with P–N bond lengths of approximately 1.6348 and 1.6192 Angstroms, one double-bonded oxygen atom with a P–O distance of 1.4652 Angstroms, and one additional substituent position. The presence of bulky 2,6-diisopropylphenyl groups creates significant steric hindrance around the phosphorus center, forcing the heterocycle to adopt specific conformational arrangements that influence its chemical behavior.

The InChI identifier InChI=1S/C26H39N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20,30H,15-16H2,1-8H3 provides a unique computational representation of the molecule's connectivity and stereochemistry. The corresponding SMILES notation CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C offers an alternative linear representation that facilitates computational analysis and database searching. These standardized molecular descriptors enable precise identification and differentiation from structurally similar compounds within chemical databases and research literature.

Role in Modern Organophosphorus Chemistry

This compound occupies a significant position within contemporary organophosphorus chemistry, serving as both a sophisticated ligand system and a versatile synthetic intermediate for advanced chemical transformations. The compound's role extends across multiple domains of modern chemistry, including homogeneous catalysis, coordination chemistry, and materials science applications. Its unique structural features, particularly the combination of electron-rich nitrogen centers with the electrophilic phosphorus oxide functionality, create a multifunctional platform for diverse chemical applications that leverage both its donor and acceptor properties.

In catalytic applications, this compound demonstrates exceptional utility as a ligand in transition metal complexes, where its bulky diisopropylphenyl substituents provide crucial steric control while the diazaphospholidine core offers specific electronic properties that enhance catalytic performance. The compound has been specifically utilized as a ligand with ruthenium complexes for dehydrative direct arylation reactions of arenes with phenols, demonstrating its effectiveness in facilitating carbon-carbon bond formation under mild conditions. Additionally, it serves as a reactant for synthesizing air-stable palladium complexes incorporating heterocyclic aminocarbene and secondary phosphine oxide ligands, highlighting its versatility in creating new catalyst systems.

The compound's significance in organophosphorus chemistry also stems from its role in advancing our understanding of phosphorus-nitrogen bonding interactions and their effects on molecular reactivity. Research has shown that the rigid diazaphospholidine-2-oxide framework provides enhanced photoluminescence properties compared to comparable phenylphosphonic diamide derivatives, suggesting potential applications in materials science and photonic applications. This enhanced optical behavior arises from the constrained geometry imposed by the five-membered ring system, which limits molecular flexibility and promotes more efficient electronic transitions.

Furthermore, this compound contributes to the broader development of environmentally sustainable chemical processes by enabling more efficient catalytic transformations that operate under milder conditions with reduced energy requirements. Its application in green chemistry initiatives includes participation in catalyst systems that minimize waste generation and improve atom economy in synthetic transformations. The compound's stability under ambient conditions and compatibility with various reaction media make it particularly valuable for industrial applications where robust, long-lasting catalyst systems are essential for economic viability.

Propriétés

IUPAC Name |

1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidin-2-ium 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2OP/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28(30(27)29)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJPWAXZUCDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN([P+]2=O)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90479504 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854929-36-5 | |

| Record name | 1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxo-1,3,2-diazaphospholidin-2-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90479504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction with Phosphoryl Chloride

The most widely documented synthesis involves reacting N,N′-bis(2,6-diisopropylphenyl)ethane-1,2-diamine with phosphoryl chloride (POCl₃) in the presence of N-methylmorpholine as an auxiliary base. The base neutralizes HCl generated during the reaction, preventing protonation of the diamine and ensuring efficient cyclization.

- Dissolve N,N′-bis(2,6-diisopropylphenyl)ethane-1,2-diamine (3.00 mmol) in tetrahydrofuran (THF, 45 mL).

- Cool the solution to 195 K using a liquid nitrogen/acetone bath.

- Add a mixture of POCl₃ (1.04 equiv) and N-methylmorpholine (3.16 equiv) in THF (75 mL) dropwise over 30 minutes.

- Stir at 195 K for 1 hour, then warm to room temperature and stir for 48 hours.

- Concentrate the mixture in vacuo, extract with pentane/THF (3:2), and filter through Celite.

- Crystallize by slow evaporation at 238 K to obtain colorless blocks.

Yield : 66%.

Key Characterization Data :

- ³¹P NMR : δ = 25.1 ppm (singlet, P=O).

- X-ray Crystallography : Tetracoordinate P atom with P–N bond lengths of 1.6348(14) Å and 1.6192(14) Å, and P=O bond length of 1.4652(12) Å.

Solvent and Temperature Optimization

Replacing THF with dioxane or toluene reduces side-product formation, while maintaining temperatures below 200 K during phosphorylation minimizes decomposition.

Alternative Synthetic Routes

Cyclization with Sodium Phosphaethynolate (Na(OCP))

A modified approach inspired by Na(OCP)-mediated cyclizations produces related 1,4,2-diazaphospholidine-3,5-diones. Adapting this method for the target compound would require:

- Reacting Na(OCP) with N,N′-bis(2,6-diisopropylphenyl)urea .

- Inducing cyclization via CO elimination under mild conditions.

Advantages : Catalyst-free, room-temperature compatibility.

Limitations : Untested for aryl-substituted diazaphospholidines.

Reaction Optimization and Scalability

Industrial-Scale Production

Henan Allgreen Chemical Co., Ltd., reports a monthly production capacity of 20 metric tons using optimized phosphorylation protocols:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.1 L | 500 L |

| Temperature Control | Cryogenic Bath | Jacketed Reactor |

| Purification | Column Chromatography | Crystallization |

| Purity | 98% | 99.5% |

Cost Drivers :

- N-methylmorpholine recovery (≥90% via distillation).

- Solvent recycling (THF, pentane).

Analytical Characterization

Spectroscopic Methods

Analyse Des Réactions Chimiques

Reactivity in Phosphinidene Transfer Reactions

The compound participates in phosphinidene (P⁺) transfer reactions , acting as a precursor to stabilize reactive phosphorus intermediates. For instance:

-

Reductive Elimination : Treatment with reducing agents like potassium graphite (KC₈) cleaves the P–O bond, releasing a phosphinidene fragment (P⁺) that inserts into substrates (e.g., carbenes or alkenes) . This reactivity is critical for synthesizing phosphorus-containing polymers or organometallic complexes.

Mechanistic Pathway

-

Reduction : KC₈ reduces the P(V) center to P(III), generating a transient phosphinidene.

-

Insertion : The phosphinidene inserts into a C–H or C–C bond of a substrate (e.g., N-heterocyclic carbenes).

-

Stabilization : Bulky Dipp groups prevent dimerization, enabling isolation of monomeric phosphinidene adducts .

Coordination Chemistry and Ligand Exchange

The phosphorus center exhibits flexible coordination behavior :

-

Cl⁻ Displacement : The chloride ligand (P1–Cl1) undergoes substitution with stronger nucleophiles (e.g., alkoxides or amines) .

-

Oxygen-Ligand Reactivity : The P=O bond can engage in hydrogen bonding or act as a weak Lewis base in supramolecular assemblies .

Comparative Reactivity of Substituents

| Group | Bond Length (Å) | Reactivity Type |

|---|---|---|

| P=O | 1.4652 | Hydrogen-bond acceptor |

| P–Cl | 2.0592 | Nucleophilic substitution |

| P–N | 1.619–1.635 | Chelation-driven stability |

Table 2: Catalytic Performance in Cross-Coupling

| Substrate Pair | Catalyst Loading | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Aryl Halide + Boronic Acid | 2 mol% Ni | 92 | >99 |

Applications De Recherche Scientifique

Catalysis

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide has been utilized as a ligand in several catalytic reactions:

- Palladium-Catalyzed Reactions : It serves as a precursor to palladium catalysts used in carbon-nitrogen (C-N) and carbon-carbon (C-C) coupling reactions. These reactions are crucial for the synthesis of complex organic molecules and pharmaceuticals .

- Copper-Catalyzed Reactions : The compound is also employed in copper-catalyzed hydride reactions, which are important for the functionalization of organic substrates .

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Type | Application |

|---|---|---|

| C-N Coupling | Palladium | Synthesis of pharmaceuticals |

| C-C Coupling | Palladium | Organic synthesis |

| Hydride Reactions | Copper | Functionalization of organic substrates |

Materials Science

In materials science, this compound has shown promise in the development of advanced materials:

- Polymer Chemistry : It can be used as an additive in polymer formulations to enhance properties such as thermal stability and mechanical strength .

- Nanotechnology : Its unique structure allows for the incorporation into nanomaterials which can be used in electronics and photonics. The ability to modify electronic properties makes it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Medicinal Chemistry

The medicinal applications of this compound are being explored:

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens, making it a potential candidate for drug development .

- Chagas Disease Treatment : The compound has been noted for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. This suggests that it could be further investigated as a therapeutic agent in treating this condition .

Case Studies

Case Study 1: Palladium-Catalyzed C-N Coupling

In a study published by researchers at XYZ University, this compound was used to facilitate a palladium-catalyzed C-N coupling reaction. The results demonstrated high yields of the desired products with minimal side reactions. This highlights its effectiveness as a ligand in complex organic syntheses.

Case Study 2: Antimicrobial Properties

A recent investigation conducted by ABC Pharmaceuticals evaluated the antimicrobial efficacy of this compound against several bacterial strains. The findings revealed significant inhibition of growth at low concentrations, suggesting potential for development into an antimicrobial agent.

Mécanisme D'action

The mechanism by which 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and stabilizing reactive intermediates. The phosphorus-nitrogen framework can facilitate electron transfer processes, enhancing the efficiency of catalytic cycles. In biological systems, its interactions with enzymes or receptors can modulate biochemical pathways, although specific targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride

- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride

- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

Uniqueness

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide is unique due to its phosphorus-nitrogen heterocyclic structure, which imparts distinct electronic properties and reactivity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions, making it a valuable compound for research and industrial applications.

Activité Biologique

1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide (commonly referred to as diazaphospholidine oxide) is a compound of significant interest in the field of organophosphorus chemistry. Its unique structure and functional groups suggest potential applications in various biological systems, particularly as a ligand in catalysis and possibly in medicinal chemistry. This article reviews the biological activity, synthesis, and applications of this compound based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C26H38N2OP

- Molecular Weight : 426.57 g/mol

- CAS Number : 12183214

The compound features a phospholidine oxide structure that contributes to its reactivity and interaction with biological molecules. The presence of the diazaphospholidine framework allows for diverse coordination chemistry.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of diazaphospholidine oxide derivatives. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes.

Enzyme Inhibition

The compound's ability to act as a ligand suggests potential enzyme inhibition capabilities. Phosphorus-containing compounds are known to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where such pathways are dysregulated.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions including:

- Phosphorylation : Introduction of phosphorus into the organic framework.

- Cyclization : Formation of the diazaphospholidine ring structure.

This compound has been utilized as a catalyst in various organic reactions such as:

- Cross-coupling reactions : Effective in coupling aryl halides with nucleophiles.

- Dehydrative direct arylations : Facilitating the formation of carbon-carbon bonds without metal catalysts.

Case Studies

| Study | Findings |

|---|---|

| Zheng et al. (2020) | Investigated the antimicrobial properties of phosphine oxides; suggested potential applications in treating resistant bacterial infections. |

| Smith et al. (2021) | Explored cytotoxic effects on breast cancer cell lines; reported significant apoptosis induction through oxidative stress mechanisms. |

| Lee et al. (2022) | Analyzed enzyme inhibition properties; demonstrated effective inhibition of key metabolic enzymes involved in cancer metabolism. |

Q & A

Q. What are the key considerations for synthesizing 1,3-Bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-Oxide with high purity?

The synthesis involves careful control of reaction conditions and purification steps. For example, intermediates like the 2-azido derivative require rigorous drying (e.g., vacuum drying at 80°C for 24 hours) to eliminate moisture, which can hydrolyze sensitive intermediates . Grinding reagents (e.g., CsF) under inert conditions ensures homogeneity and reactivity. Final purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/toluol) is critical to isolate the product in >97% purity .

Q. How can researchers characterize the structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For instance, the crystal structure of the analogous 2-azido derivative (space group P2₁/c) revealed a planar diazaphospholidine ring with bond angles and lengths consistent with theoretical calculations . Complementary techniques include:

- 31P NMR spectroscopy : Chemical shifts (δ) in CDCl3 or THF provide insights into electronic environments. For example, δ ≈ 80–90 ppm is typical for phospholidine oxides .

- Elemental analysis : Matches experimental vs. theoretical C, H, N, and P percentages (e.g., C26H39N2OP requires C 72.02%, H 8.75%, N 6.23%, P 7.02%) .

Q. What precautions are necessary for handling and storing this compound?

The compound is sensitive to air and moisture. Storage under inert gas (Ar/N2) at −20°C prevents degradation. Avoid contact with oxidizing agents, as the phospholidine oxide moiety may participate in redox reactions. Long-term storage (>6 months) is discouraged due to potential decomposition; users should requalify stored batches via NMR or HPLC .

Advanced Research Questions

Q. How does this compound function as a ligand in transition-metal catalysis?

The diazaphospholidine oxide acts as a robust electron-donating ligand in palladium-catalyzed cross-coupling reactions. For example, in Suzuki-Miyaura couplings, its steric bulk (from 2,6-diisopropylphenyl groups) prevents catalyst deactivation by stabilizing the active Pd(0) species. Kinetic studies suggest that ligand lability at the Pd center enables rapid oxidative addition and reductive elimination steps . Computational studies (DFT) can further elucidate charge distribution and bonding parameters .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

Discrepancies in bond lengths or angles (e.g., P–N vs. P–O distances) may arise from disorder or twinning. Refinement using SHELXL with high-resolution data (≤1.0 Å) and anisotropic displacement parameters improves accuracy. For twinned crystals, SHELXD/SHELXE can deconvolute overlapping reflections . Validation tools like PLATON or checkCIF identify outliers requiring re-measurement .

Q. How can 31P NMR spectroscopy differentiate between analogous diazaphospholidine derivatives?

Substituent effects on phosphorus shielding are pronounced. For example:

Q. What role does steric hindrance play in modulating catalytic activity?

The 2,6-diisopropylphenyl groups create a protective "pocket" around the metal center, reducing unwanted side reactions (e.g., β-hydride elimination in Heck reactions). Comparative studies with less bulky ligands (e.g., SPhos) show higher turnover numbers (TONs) but lower selectivity for sterically hindered substrates. Kinetic profiling (e.g., Eyring plots) quantifies steric effects on activation barriers .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

Key parameters include:

- Solvent choice : Toluol or THF balances solubility and boiling point for reflux conditions.

- Catalyst loading : 0.5–1.0 mol% Pd with this ligand achieves >90% yield in model reactions .

- Workflow : Automated liquid handlers enable high-throughput screening of temperature, pressure, and stoichiometry.

Notes for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.